rac-O-Desmethyl Venlafaxine-D6

Catalog No.
S1791288
CAS No.
1062605-69-9
M.F
C16H19D6NO2
M. Wt
269.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-O-Desmethyl Venlafaxine-D6

CAS Number

1062605-69-9

Product Name

rac-O-Desmethyl Venlafaxine-D6

IUPAC Name

4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol

Molecular Formula

C16H19D6NO2

Molecular Weight

269.41

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i1D3,2D3

SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O

Synonyms

4-[2-(Dimethylamino-D6)-1-(1-hydroxycyclohexyl)ethyl]phenol; DVS 233-D10; rac-O-Desvenlafaxine-D6; rac-O-Desmethylvenlafaxine-D6; Pristiq-D6; WY 45233-D6

What is rac-O-Desmethyl Venlafaxine-D6?

Rac-O-Desmethyl Venlafaxine-D6 is a isotopically labeled form of O-Desmethyl Venlafaxine, a major metabolite of the antidepressant medication Venlafaxine. It differs from the regular form by the presence of six deuterium atoms (D) replacing hydrogen (H) at specific locations in the molecule.

Scientific Research Applications

  • Metabolic Studies

    Due to the presence of deuterium, rac-O-Desmethyl Venlafaxine-D6 can be easily distinguished from the unlabeled form using mass spectrometry techniques. This allows researchers to trace the metabolism of Venlafaxine in the body and measure the concentration of O-Desmethyl Venlafaxine in biological samples like blood and urine. Source: Application of Deuterium-Labeled Venlafaxine in Pharmacokinetic Studies, PMID: 22232412:

  • Pharmacological Studies

    Rac-O-Desmethyl Venlafaxine-D6 can be used to investigate the pharmacological properties of O-Desmethyl Venlafaxine. By comparing the effects of the labeled and unlabeled forms, researchers can determine if O-Desmethyl Venlafaxine contributes to the overall antidepressant activity of Venlafaxine. Source: Contribution of O-Desmethylvenlafaxine to the Antidepressant Effect of Venlafaxine, PMID: 11326221

  • In Vitro Studies

    Rac-O-Desmethyl Venlafaxine-D6 can be used in cell culture experiments to study the interaction of O-Desmethyl Venlafaxine with specific enzymes or receptors involved in the nervous system. This can provide insights into the mechanisms by which Venlafaxine exerts its antidepressant effects.

Rac-O-Desmethyl Venlafaxine-D6 is a deuterated analogue of O-desmethylvenlafaxine, a primary active metabolite of venlafaxine, which is commonly used as an antidepressant. This compound is notable for its incorporation of deuterium isotopes, enhancing its stability and allowing for more precise tracking in pharmacokinetic studies. The chemical formula for Rac-O-Desmethyl Venlafaxine-D6 is C16H23D6NC_{16}H_{23}D_6N and it plays a significant role in understanding the metabolism and pharmacodynamics of venlafaxine in clinical settings .

rac-O-Desmethyl Venlafaxine-D6 itself doesn't have a known mechanism of action. It serves as a research tool to study the behavior of O-Desmethyl Venlafaxine, the metabolite of Venlafaxine. Venlafaxine's mechanism of action involves inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to increased levels of these neurotransmitters and consequently, an antidepressant effect [].

Similar to its parent compound. It acts primarily as a serotonin-norepinephrine reuptake inhibitor, contributing to neurotransmitter modulation in the central nervous system. The presence of deuterium alters the kinetic properties of the compound, which can influence its metabolic pathways and bioavailability .

The synthesis of Rac-O-Desmethyl Venlafaxine-D6 typically involves deuteration processes applied to the existing synthetic routes of O-desmethylvenlafaxine. Common methods include:

  • Deuteration via Exchange Reactions: Using deuterated solvents or reagents during the synthesis process to replace hydrogen atoms with deuterium.
  • Chemical Synthesis: Starting from precursors such as venlafaxine and applying specific reactions that facilitate the formation of the desmethyl derivative while incorporating deuterium.

These methods ensure high purity and isotopic enrichment, which are critical for analytical studies .

Rac-O-Desmethyl Venlafaxine-D6 is primarily utilized in pharmacokinetic studies to trace drug metabolism and distribution in biological systems. Its applications include:

  • Pharmacokinetic Profiling: Used in studies to understand how venlafaxine and its metabolites behave in vivo.
  • Drug Development: Assists in optimizing formulations by providing insights into metabolic pathways.
  • Clinical Research: Helps evaluate the efficacy and safety profiles of venlafaxine-based therapies .

Interaction studies involving Rac-O-Desmethyl Venlafaxine-D6 focus on its effects when combined with other medications or substances. These studies are crucial for understanding potential drug-drug interactions that may affect therapeutic outcomes. Key interactions include:

  • Serotonergic Agents: Co-administration with other serotonergic drugs may enhance serotonin-related side effects.
  • CYP450 Enzyme Modulators: Investigations into how other drugs impact the metabolism of Rac-O-Desmethyl Venlafaxine-D6 via cytochrome P450 enzymes are essential for predicting drug interactions .

Rac-O-Desmethyl Venlafaxine-D6 shares structural and functional similarities with several other compounds, particularly those involved in antidepressant therapy. Key similar compounds include:

Compound NameStructure TypeUnique Features
O-desmethylvenlafaxineActive MetabolitePrimary metabolite of venlafaxine without deuteration
VenlafaxineParent CompoundA racemic mixture with both enantiomers present
DesvenlafaxineActive MetaboliteAn active metabolite with a different structural profile
Rac-Dehydro-O-desmethyl Venlafaxine-D6Deuterated AnalogueLacks certain functional groups compared to Rac-O-Desmethyl Venlafaxine-D6

Rac-O-Desmethyl Venlafaxine-D6's uniqueness lies in its isotopic labeling, which enhances analytical precision in pharmacokinetic studies while maintaining similar biological activity to its non-deuterated counterparts .

This detailed exploration highlights Rac-O-Desmethyl Venlafaxine-D6's significance in medicinal chemistry and pharmacology, emphasizing its role in advancing our understanding of antidepressant mechanisms and drug interactions.

Synonyms and CAS Registry Numbers

rac-O-Desmethyl Venlafaxine-D6 is recognized by multiple identifiers, reflecting its structural and functional properties:

IdentifierDetails
CAS Number83883-10-7, 1062605-69-9
IUPAC Name4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol
SynonymsD,L-O-Desmethyl Venlafaxine-D6, O-Desmethyl Venlafaxine-d6, SCHEMBL14065697

The compound’s molecular formula is C₁₆H₁₉D₆NO₂, with a molecular weight of 269.41 g/mol. Its structure includes a cyclohexanol core, a phenolic hydroxyl group, and a bis(trideuteriomethyl)amino group, distinguishing it from the non-deuterated metabolite.

Isotopic Labeling and Mass Spectrometric Properties

The deuterium labeling occurs at the methyl groups attached to the nitrogen atom, replacing all six hydrogen atoms with deuterium. This modification creates a mass shift of 6 atomic mass units (amu) compared to the non-deuterated metabolite, enabling unambiguous detection in mass spectrometry. In multiple reaction monitoring (MRM) assays, the precursor-to-product ion transition for rac-O-Desmethyl Venlafaxine-D6 is typically m/z 284.4 → 121.0, distinct from venlafaxine (m/z 278.3 → 121.08) and ODV (m/z 264.2 → 107.1).

Historical Context and Development

Emergence of Venlafaxine and Its Metabolites

Venlafaxine was first synthesized in the 1980s as a novel SNRI with a distinct mechanism of action compared to traditional antidepressants. Its primary metabolite, ODV (C₁₆H₂₅NO₂), is formed via CYP2D6-mediated demethylation and retains pharmacological activity, contributing significantly to venlafaxine’s therapeutic effects. The development of rac-O-Desmethyl Venlafaxine-D6 followed advancements in stable isotope labeling, driven by the need for reliable internal standards in bioanalytical assays.

Synthetic and Analytical Advancements

The synthesis of rac-O-Desmethyl Venlafaxine-D6 involves selective deuteration of the methyl groups on the dimethylamino side chain. This process ensures minimal alteration to the compound’s physicochemical properties while introducing a detectable isotope signature. Early applications focused on validating ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for venlafaxine and ODV quantification in rat plasma. Subsequent studies extended its use to pharmacokinetic modeling in human populations, enhancing precision in therapeutic drug monitoring.

Structural Relationship to Venlafaxine

Parent Drug to Metabolite Transformation

Venlafaxine (C₁₇H₂₇NO₂) undergoes hepatic metabolism via CYP2D6 to form ODV, a reaction involving the removal of a methyl group from the methoxy-substituted phenyl ring. The deuterated variant, rac-O-Desmethyl Venlafaxine-D6, mirrors this transformation but incorporates deuterium at the methylamino site rather than the phenolic moiety.

FeatureVenlafaxineODVrac-O-Desmethyl Venlafaxine-D6
Methoxy GroupPresentAbsentAbsent
Methylamino GroupsCH₃(CH₃)NH-CH₃(CH₃)NH-CD₃(CD₃)NH-
Key EnzymeCYP2D6 (demethylation)CYP2D6N/A (synthetic)

Impact of Deuteration on Pharmacological Activity

Deuterium substitution minimally affects the compound’s electronic properties but alters its metabolic stability. While rac-O-Desmethyl Venlafaxine-D6 is not pharmacologically active, its structural similarity to ODV ensures comparable chromatographic behavior, enabling co-elution in analytical workflows. This property is critical for accurate quantification in complex biological matrices.

Significance in Analytical Chemistry and Metabolite Research

Role as an Internal Standard

rac-O-Desmethyl Venlafaxine-D6 is indispensable in LC-MS/MS assays for normalizing extraction efficiency, ion suppression, and matrix effects. For example, in a validated UPLC-MS/ESI method, it compensates for variability in plasma protein binding and sample preparation, achieving linearity for venlafaxine (r² > 0.99, 15–6000 ng/mL) and ODV (r² > 0.99, 1–400 ng/mL).

Applications in Pharmacokinetic Modeling

In joint population pharmacokinetic studies, rac-O-Desmethyl Venlafaxine-D6 facilitates simultaneous modeling of venlafaxine and ODV exposure. A study using a one-compartment model with first-pass metabolism parameters demonstrated that morbid state and concomitant amisulpride administration significantly influence clearance, highlighting the compound’s utility in precision medicine.

Advancements in Metabolite Profiling

The compound’s use extends to identifying novel metabolic pathways. For instance, in rabbit pharmacokinetic studies, rac-O-Desmethyl Venlafaxine-D6 aids in tracking ODV formation and distribution, providing insights into species-specific metabolism. Additionally, its application in microdialysis studies helps assess brain penetration and extracellular concentrations of venlafaxine metabolites.

Purity

98.7% HPLC; 99% atom D ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Tag

Venlafaxine Impurities

Related CAS

1021933-98-1 (unlabelled)

Dates

Modify: 2023-08-15

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